

## Application Notes and Protocols for Janagliflozin Cardiovascular Outcome Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Janagliflozin** is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor.[1][2] Like other drugs in this class, it lowers blood glucose levels by promoting urinary glucose excretion.[2] Clinical trials with other SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, have demonstrated significant cardiovascular benefits beyond glycemic control, including reductions in major adverse cardiovascular events (MACE), hospitalization for heart failure, and cardiovascular death.[3][4][5][6][7][8] These findings have established SGLT2 inhibitors as a key component of cardiovascular risk reduction in patients with type 2 diabetes.

Phase 3 trials of **Janagliflozin** have shown promising effects on glycemic control, body weight, and blood pressure in patients with type 2 diabetes.[9][10] To definitively establish the cardiovascular benefits of **Janagliflozin**, a dedicated cardiovascular outcome trial (CVOT) is necessary. These application notes provide a comprehensive framework and detailed protocols for designing and implementing such a study, drawing upon the established methodologies of landmark SGLT2 inhibitor CVOTs.

## Rationale for a Janagliflozin Cardiovascular Outcome Trial



The primary rationale for a **Janagliflozin** CVOT is to determine its efficacy in reducing cardiovascular morbidity and mortality in a high-risk population with type 2 diabetes. The well-documented cardiovascular benefits of other SGLT2 inhibitors provide a strong scientific basis for hypothesizing that **Janagliflozin** will demonstrate similar protective effects.[3][4][6] A dedicated CVOT is essential for regulatory approval for a cardiovascular indication and for guiding clinical practice.

# Data Presentation: Summary of Relevant Quantitative Data

The following tables summarize key efficacy and safety data from **Janagliflozin**'s Phase 3 trials and provide a comparative overview of the design and outcomes of landmark SGLT2 inhibitor CVOTs.

Table 1: Key Efficacy Results from **Janagliflozin** Phase 3 Trials



| Parameter                                | Janagliflozin<br>25 mg            | Janagliflozin<br>50 mg            | Placebo | Reference |
|------------------------------------------|-----------------------------------|-----------------------------------|---------|-----------|
| Change in<br>HbA1c (%)                   |                                   |                                   |         |           |
| Monotherapy (24 weeks)                   | -0.80                             | -0.88                             | -       | [10]      |
| Add-on to<br>Metformin (24<br>weeks)     | -0.58                             | -0.58                             | -       | [9]       |
| Change in Body<br>Weight (kg)            |                                   |                                   |         |           |
| Monotherapy (24 weeks)                   | Significant reduction vs. placebo | Significant reduction vs. placebo | -       | [10]      |
| Add-on to<br>Metformin (24<br>weeks)     | Significant reduction vs. placebo | Significant reduction vs. placebo | -       | [9]       |
| Change in Systolic Blood Pressure (mmHg) |                                   |                                   |         |           |
| Monotherapy (24<br>weeks)                | Significant reduction vs. placebo | Significant reduction vs. placebo | -       | [10]      |
| Add-on to<br>Metformin (24<br>weeks)     | Significant reduction vs. placebo | Significant reduction vs. placebo | -       | [9]       |

Table 2: Design of Landmark SGLT2 Inhibitor Cardiovascular Outcome Trials



| Trial                   | Drug              | Patient<br>Populatio<br>n                          | N      | Primary<br>Endpoint                                                        | Median<br>Follow-up<br>(years) | Referenc<br>e |
|-------------------------|-------------------|----------------------------------------------------|--------|----------------------------------------------------------------------------|--------------------------------|---------------|
| EMPA-<br>REG<br>OUTCOME | Empagliflo<br>zin | T2DM with established CVD                          | 7,020  | 3-point MACE (CV death, non- fatal MI, non-fatal stroke)                   | 3.1                            | [6][11][12]   |
| CANVAS<br>Program       | Canaglifloz<br>in | T2DM with established CVD or multiple risk factors | 10,142 | 3-point<br>MACE                                                            | 3.6                            | [8][13][14]   |
| DECLARE-<br>TIMI 58     | Dapaglifloz<br>in | T2DM with established CVD or multiple risk factors | 17,160 | Co- primary: 3- point MACE; CV death or hospitalizat ion for heart failure | 4.2                            | [15][16]      |

Table 3: Key Cardiovascular Outcomes of Landmark SGLT2 Inhibitor CVOTs



| Trial                             | Outcome          | Hazard Ratio<br>(95% CI) vs.<br>Placebo | p-value | Reference |
|-----------------------------------|------------------|-----------------------------------------|---------|-----------|
| EMPA-REG<br>OUTCOME               | 3-point MACE     | 0.86 (0.74-0.99)                        | 0.04    | [6][12]   |
| CV Death                          | 0.62 (0.49-0.77) | <0.001                                  | [6][12] |           |
| Hospitalization for Heart Failure | 0.65 (0.50-0.85) | 0.002                                   | [6][12] |           |
| CANVAS<br>Program                 | 3-point MACE     | 0.86 (0.75-0.97)                        | 0.02    | [8][13]   |
| CV Death                          | 0.87 (0.72-1.06) | -                                       | [8][13] |           |
| Hospitalization for Heart Failure | 0.67 (0.52-0.87) | 0.002                                   | [8][13] |           |
| DECLARE-TIMI<br>58                | 3-point MACE     | 0.93 (0.84-1.03)                        | 0.17    | [16]      |
| CV Death or<br>HHF                | 0.83 (0.73-0.95) | 0.005                                   | [16]    |           |

## **Experimental Protocols**

## Study Design: A Proposed Cardiovascular Outcome Trial for Janagliflozin (J-CVOT)

This protocol outlines a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the effect of **Janagliflozin** on cardiovascular outcomes in adults with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors.

### 1. Study Objectives

Primary Objective: To determine whether Janagliflozin is superior to placebo in reducing the
risk of the primary composite endpoint of cardiovascular death, non-fatal myocardial
infarction, or non-fatal ischemic stroke (3-point MACE).



## Secondary Objectives:

- To evaluate the effect of Janagliflozin on a composite of cardiovascular death or hospitalization for heart failure.
- To assess the effect of Janagliflozin on all-cause mortality.
- To evaluate the effect of Janagliflozin on the progression of renal disease.
- To assess the safety and tolerability of **Janagliflozin**.

#### 2. Study Population

- Inclusion Criteria:
  - Adults aged 40 years or older with a diagnosis of type 2 diabetes mellitus.
  - HbA1c between 7.0% and 10.5%.
  - Established atherosclerotic cardiovascular disease (history of myocardial infarction, coronary artery disease, ischemic stroke, or peripheral artery disease) OR multiple risk factors for atherosclerotic cardiovascular disease (e.g., age ≥55 for men or ≥60 for women with hypertension or dyslipidemia).

#### Exclusion Criteria:

- Type 1 diabetes mellitus.
- History of diabetic ketoacidosis.
- Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).</li>
- Recent major cardiovascular event (e.g., within the last 3 months).
- Planned coronary revascularization.

### 3. Study Interventions



- Participants will be randomized in a 1:1 ratio to receive either Janagliflozin (e.g., 50 mg once daily) or matching placebo.
- Randomization will be stratified by the presence of established cardiovascular disease versus multiple risk factors.
- Study medication will be administered in addition to standard of care for diabetes and cardiovascular risk management.
- 4. Study Endpoints
- Primary Efficacy Endpoint: Time to first occurrence of any event in the 3-point MACE composite (cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke).
- · Key Secondary Efficacy Endpoints:
  - Time to first occurrence of the composite of cardiovascular death or hospitalization for heart failure.
  - Time to cardiovascular death.
  - Time to all-cause mortality.
  - A composite renal endpoint (e.g., sustained ≥40% decrease in eGFR, end-stage renal disease, or renal death).
- Safety Endpoints: Incidence of adverse events, serious adverse events, and adverse events
  of special interest (e.g., hypoglycemia, urinary tract infections, genital mycotic infections,
  diabetic ketoacidosis, amputations).
- 5. Schedule of Assessments



| Assessm<br>ent                           | Screenin<br>g | Randomi<br>zation<br>(Baseline<br>) | Week 12  | Week 24 | Every 24<br>Weeks<br>Thereafte<br>r | End of<br>Treatment |
|------------------------------------------|---------------|-------------------------------------|----------|---------|-------------------------------------|---------------------|
| Informed<br>Consent                      | X             | _                                   |          |         |                                     |                     |
| Demograp<br>hics &<br>Medical<br>History | X             |                                     |          |         |                                     |                     |
| Physical<br>Examinatio<br>n              | X             | X                                   | X        | X       | X                                   |                     |
| Vital Signs                              | X             | X                                   | X        | X       | Х                                   | X                   |
| 12-lead<br>ECG                           | ×             | X                                   | Annually | X       |                                     |                     |
| HbA1c,<br>FPG                            | X             | X                                   | X        | X       | X                                   | X                   |
| Lipid<br>Profile                         | X             | X                                   | Annually | Х       |                                     |                     |
| Serum<br>Creatinine,<br>eGFR,<br>UACR    | Х             | Х                                   | X        | Х       | X                                   | X                   |
| Biomarker<br>Sub-study<br>Samples        | Х             | X                                   | Annually | Х       |                                     |                     |
| Adverse<br>Event<br>Monitoring           | X             | X                                   | X        | X       | X                                   |                     |



### 6. Statistical Analysis

- The primary efficacy analysis will be a time-to-event analysis using a Cox proportional hazards model to compare the **Janagliflozin** and placebo groups for the 3-point MACE endpoint.
- The primary analysis will be based on the intention-to-treat (ITT) population.
- A hierarchical testing procedure will be used for the primary and key secondary endpoints to control the overall type I error rate.
- The sample size will be event-driven, calculated to provide adequate power (e.g., >90%) to detect a clinically meaningful reduction in the primary endpoint.

## 7. Endpoint Adjudication

 An independent Clinical Endpoint Adjudication Committee (CEAC), blinded to treatment allocation, will prospectively review and adjudicate all potential primary and key secondary cardiovascular and renal endpoint events based on pre-specified criteria outlined in a detailed charter.[12][17][18][19]

## **Protocols for Mechanistic Sub-studies**

To investigate the potential mechanisms underlying the cardiovascular benefits of **Janagliflozin**, the following sub-studies can be integrated into the main CVOT.

#### Protocol 1: Assessment of AMPK Activation

- Objective: To determine if **Janagliflozin** treatment leads to activation of AMP-activated protein kinase (AMPK) in peripheral blood mononuclear cells (PBMCs).
- Methodology:
  - Collect whole blood in EDTA tubes at baseline, week 24, and annually.
  - Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
  - Lyse a portion of the PBMCs for protein extraction.



- Measure the levels of phosphorylated AMPK (p-AMPK) and total AMPK using a validated enzyme-linked immunosorbent assay (ELISA) or a quantitative Western blot.[7][8][11][14]
   [16]
- The ratio of p-AMPK to total AMPK will be used as a measure of AMPK activation.

#### Protocol 2: Evaluation of NLRP3 Inflammasome Activity

- Objective: To assess the effect of Janagliflozin on the activation of the NLRP3 inflammasome.
- Methodology:
  - Collect serum and plasma samples at baseline, week 24, and annually.
  - Measure the circulating levels of key inflammasome-related biomarkers using ELISA:
    - Interleukin-1β (IL-1β)[1][2]
    - Interleukin-18 (IL-18)[1]
    - Caspase-1[1]
  - Optionally, in a subset of participants, isolate PBMCs and stimulate them ex vivo with NLRP3 activators (e.g., LPS and ATP) to assess the priming and activation steps of the inflammasome.

#### Protocol 3: Measurement of Oxidative Stress Markers

- Objective: To investigate the impact of Janagliflozin on systemic oxidative stress.
- Methodology:
  - Collect urine and plasma samples at baseline, week 24, and annually.
  - Measure established biomarkers of oxidative stress:
    - Urinary 8-iso-Prostaglandin F2α (8-iso-PGF2α) by ELISA or LC-MS/MS.[10][15]



- Plasma malondialdehyde (MDA) using a thiobarbituric acid reactive substances
   (TBARS) assay or HPLC.[10][20]
- Plasma myeloperoxidase (MPO) by ELISA.[20]

# Visualization of Pathways and Workflows Signaling Pathways



Click to download full resolution via product page

Caption: Proposed mechanisms of cardiovascular protection by **Janagliflozin**.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: High-level workflow for the Janagliflozin CVOT.



## **Logical Relationships in Endpoint Adjudication**



Click to download full resolution via product page

Caption: Endpoint adjudication process flow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Inflammasomes as Biomarkers and Therapeutic Targets in Traumatic Brain Injury and Related-Neurodegenerative Diseases: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome Biomarker—Could Be the New Tool for Improved Cardiometabolic Syndrome Outcome PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]



- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. Vall d'Hebron and Viva In Vitro Diagnostics launch a research project to enable early diagnosis and stratification of sepsis | VHIR - Vall d'Hebron Institut de Recerca [vhir.vallhebron.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. tandfonline.com [tandfonline.com]
- 16. revvity.com [revvity.com]
- 17. bumc.bu.edu [bumc.bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. endpointadjudication.com [endpointadjudication.com]
- 20. Oxidative Stress Parameters as Biomarkers of Cardiovascular Disease towards the Development and Progression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Janagliflozin Cardiovascular Outcome Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822229#experimental-design-for-janagliflozin-cardiovascular-outcome-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com